molecular formula C7H6ClF B1346809 2-Chloro-6-fluorotoluene CAS No. 443-83-4

2-Chloro-6-fluorotoluene

Cat. No. B1346809
CAS RN: 443-83-4
M. Wt: 144.57 g/mol
InChI Key: FNPVYRJTBXHIPB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorotoluene (CFT) is a halogenated derivative of toluene . It is used as an intermediate in numerous organic syntheses . It appears as a colorless to light yellow liquid .


Synthesis Analysis

The production process of 2-Chloro-6-fluorotoluene involves the reaction of 6-fluorotoluene with chlorine gas in the presence of a catalyst . The reaction proceeds at high temperature and pressure, and requires careful control of the reaction conditions to ensure high yield and purity .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-fluorotoluene is C7H6ClF . Its molecular weight is 144.57 g/mol . The structure of the molecule in the ground state has been calculated using Hartree-Fock (HF) and density functional methods (B3LYP) with 3-21 and 6-31G* basis sets .


Chemical Reactions Analysis

2-Chloro-6-fluorotoluene is used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide, which forms an aldehyde group . It is also used in the preparation of 4-chloro-1H-indazole .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorotoluene is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C . The refractive index is 1.504 .

Mechanism of Action

Target of Action

2-Chloro-6-fluorotoluene, a halogenated derivative of toluene, is primarily used as an intermediate in various organic syntheses . Its primary targets are the molecules it interacts with during these syntheses, such as hydrogen peroxide in the preparation of 2-chloro-6-fluorobenzaldehyde .

Mode of Action

The interaction of 2-Chloro-6-fluorotoluene with its targets involves chemical reactions that lead to the formation of new compounds. For instance, 2-Chloro-6-fluorotoluene reacts with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde . This reaction involves the oxidation of 2-Chloro-6-fluorotoluene, leading to the formation of an aldehyde group .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-fluorotoluene are those involved in the synthesis of the compounds it helps produce. For example, the production of 2-chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene involves the oxidation pathway . The downstream effects of this pathway include the availability of 2-chloro-6-fluorobenzaldehyde for further reactions in the synthesis process.

Result of Action

The molecular and cellular effects of 2-Chloro-6-fluorotoluene’s action are the formation of new compounds through chemical reactions. For instance, its reaction with hydrogen peroxide results in the formation of 2-chloro-6-fluorobenzaldehyde . This new compound can then participate in further reactions, contributing to the synthesis of other organic compounds.

Action Environment

The action, efficacy, and stability of 2-Chloro-6-fluorotoluene can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of catalysts, and the concentrations of reactants. For example, the reaction of 2-Chloro-6-fluorotoluene with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde would be influenced by these factors .

Safety and Hazards

2-Chloro-6-fluorotoluene is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-chloro-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPVYRJTBXHIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Record name 2-Chloro-6-fluorotoluene
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059997
Record name 2-Chloro-6-fluorotoluene
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Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorotoluene

CAS RN

443-83-4
Record name 1-Chloro-3-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-2-methyl-
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Record name Benzene, 1-chloro-3-fluoro-2-methyl-
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Record name 2-Chloro-6-fluorotoluene
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Record name 2-chloro-6-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic routes for producing 2-chloro-6-fluorotoluene?

A1: Two main synthetic methods have been explored:

  • Reduction followed by the Balz-Schiemann reaction []: This approach uses iron powder to reduce 2-chloro-6-nitrotoluene to 3-chloro-2-methyloniline in a ferrous chloride solution []. Subsequently, the 3-chloro-2-methyloniline undergoes diazotization and treatment with fluoroboric acid to form a diazonium salt. This salt decomposes at 140°C to yield 2-chloro-6-fluorotoluene with a yield of approximately 68% [].
  • Ammoxidation of 2-chloro-6-fluorotoluene []: This method utilizes a specialized F52 catalyst and specific reaction conditions (653 K, specific molar ratios of reactants) to convert 2-chloro-6-fluorotoluene directly to 2-chloro-6-fluorobenzonitrile with high conversion (98.99%) and good selectivity (72.20%) [].

Q2: What spectroscopic techniques have been used to characterize 2-chloro-6-fluorotoluene?

A2: Researchers have employed FTIR (Fourier-Transform Infrared), FT-Raman (Fourier-Transform Raman), and NMR (Nuclear Magnetic Resonance) spectroscopy to study the structural properties of 2-chloro-6-fluorotoluene [, ]. These techniques provide valuable information about the vibrational modes and electronic environment of the molecule, aiding in structural elucidation and confirmation.

Q3: Are there any studies investigating the potential environmental impact of 2-chloro-6-fluorotoluene?

A3: Currently, the provided research papers do not delve into the environmental impact or degradation pathways of 2-chloro-6-fluorotoluene. Further research is necessary to assess its ecotoxicological effects and explore potential mitigation strategies for responsible waste management.

Q4: Has computational chemistry been used to study 2-chloro-6-fluorotoluene?

A4: Yes, density functional theory (DFT) calculations have been employed to analyze the vibrational frequencies and optimize the geometry of 2-chloro-6-fluorotoluene []. This computational approach provides insights into the molecule's electronic structure and vibrational modes, complementing experimental spectroscopic data.

Q5: What are the potential applications of 2-chloro-6-fluorotoluene in synthetic chemistry?

A5: The research suggests that 2-chloro-6-fluorotoluene serves as a valuable precursor for synthesizing other important compounds. For instance, it can be used to produce 2-chloro-6-fluorobenzonitrile [] and 2-chloro-6-fluorobenzaldehyde []. These compounds are likely to have applications in various fields, including pharmaceuticals and materials science, due to the presence of the fluorine and chlorine atoms, which can influence a molecule's reactivity and physicochemical properties.

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